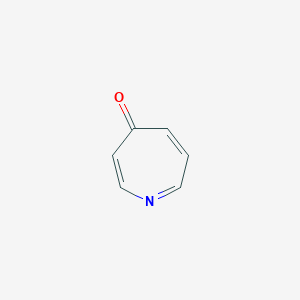

4H-Azepin-4-one

Description

Structure

3D Structure

Properties

CAS No. |

612548-36-4 |

|---|---|

Molecular Formula |

C6H5NO |

Molecular Weight |

107.11 g/mol |

IUPAC Name |

azepin-4-one |

InChI |

InChI=1S/C6H5NO/c8-6-2-1-4-7-5-3-6/h1-5H |

InChI Key |

GLZXFITXXAMCRJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)C=CN=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 4h Azepin 4 One and Its Derivatives

Direct Synthesis of 4H-Azepin-4-ones

The direct synthesis of the 4H-azepin-4-one ring system has been explored through various chemical strategies, primarily involving the rearrangement of phenolic precursors.

A significant approach to forming 4H-azepin-4-ones under exceptionally mild conditions involves the photolysis and flash vacuum pyrolysis (FVP) of 4-azidophenols. researchgate.netrsc.orgrsc.org These high-energy processes induce a ring expansion of the starting phenol (B47542) to yield the desired azepinone structure. smolecule.com The reactions are typically conducted in low-temperature matrices, such as nitrogen or argon, at temperatures of 12–14 K. researchgate.netrsc.orgrsc.orgsmolecule.com

The proposed pathway for this transformation begins with the photolysis of 4-azidophenols, which is believed to form hydroxy-substituted azacycloheptatetraenes. rsc.org These intermediates are essentially the enol tautomers of the target 4H-azepin-4-ones. rsc.org It is hypothesized that the azepinones are then formed directly within the low-temperature matrix or through intermolecular proton exchange between the tautomers upon slight warming. rsc.org

A variety of substituted 4-azidophenols have been utilized as precursors in these studies to investigate the scope and limitations of this synthetic method. researchgate.netrsc.orgrsc.org Researchers have successfully prepared and studied compounds such as 4-azidophenol (B2928251) itself, 4-azido-2-nitrophenol, and a range of halogenated derivatives including 2,6-dichloro, 2,6-dibromo, and 2-chloro-6-methyl derivatives of 4-azidophenol. researchgate.netrsc.orgrsc.org Additionally, a heterocyclic analogue, 5-azido-8-hydroxyquinoline, has been subjected to these reaction conditions. researchgate.netrsc.orgrsc.org In all instances, the formation of the corresponding azepinone was observed. researchgate.netrsc.orgrsc.org

Table 1: Substituted 4-Azidophenol Precursors for this compound Synthesis

| Precursor Compound | Substituents |

|---|---|

| 4-Azidophenol | Unsubstituted |

| 4-Azido-2-nitrophenol | 2-Nitro |

| 2,6-Dichloro-4-azidophenol | 2,6-Dichloro |

| 2,6-Dibromo-4-azidophenol | 2,6-Dibromo |

| 2-Chloro-6-methyl-4-azidophenol | 2-Chloro, 6-Methyl |

The formation of 4H-azepin-4-ones from the photolysis and FVP of 4-azidophenols has been primarily monitored and confirmed using infrared (IR) spectroscopy. researchgate.netrsc.orgrsc.org The reactions, carried out in low-temperature matrices, were followed by IR spectroscopy, which provided evidence for the expected ring expansion to the azepinone structure. researchgate.netrsc.orgrsc.org In some cases, intermediate species, identified as hydroxyazacyclohepta-1,2,4,6-tetraenes, were also detected. researchgate.netrsc.orgrsc.org

For larger-scale experiments (50 mg or more), a specially designed low-temperature cell was employed, and the reactions were monitored using diffuse reflection IR spectroscopy (DRIFTS). researchgate.netrsc.org This technique confirmed that the desired azepinones were indeed formed at these low temperatures. researchgate.netrsc.org The IR spectra of the products showed characteristic bands corresponding to the newly formed azepinone ring. rsc.org

Table 2: Key Spectroscopic Data for this compound Formation

| Spectroscopic Technique | Observation | Significance |

|---|---|---|

| Infrared (IR) Spectroscopy | Detection of characteristic azepinone vibrational modes. | Confirms the formation of the this compound ring structure. |

| Diffuse Reflection IR Spectroscopy (DRIFTS) | Monitoring of larger-scale reactions at low temperatures. | Shows the formation of the desired azepinones on a preparative scale. |

Despite the successful formation of 4H-azepin-4-ones at low temperatures, a significant challenge remains in their isolation. researchgate.netrsc.org Attempts to isolate the azepinones by allowing the low-temperature cell to warm to room temperature have consistently resulted in the formation of polymeric products. researchgate.netrsc.orgrsc.org Similarly, preparative scale pyrolyses conducted in conventional FVP equipment also yielded polymers. researchgate.netrsc.orgrsc.org This indicates that the this compound ring system is highly reactive and prone to polymerization under ambient conditions, making its isolation and further study difficult.

A different approach to synthesizing the azepine core involves the electrophilic reactions of azepinium ions. Research has shown that the reaction of a 2-methoxyazepinium ion, generated in situ, with aryl compounds can lead to the formation of 2-aryl-2H-, 3-aryl-3H-, and 4-aryl-4H-azepines. researchgate.net This reaction is believed to be a π(LUMO)-controlled electrophilic process. researchgate.net The 2-methoxyazepinium ion is typically generated from the reaction of 2,7-dialkoxy-2H-azepine with titanium tetrachloride (TiCl₄). researchgate.netnii.ac.jp This method provides a pathway to substituted 4H-azepine derivatives, and the sigmatropic hydrogen rearrangement of the resulting 4H-azepine has been a subject of kinetic studies. researchgate.net

Photolysis and Flash Vacuum Pyrolysis (FVP) of 4-Azidophenols in Low-Temperature Matrices[1][2][3].

Detection of Azepinone Formation via Infrared (IR) Spectroscopy and Diffuse Reflection IR Spectroscopy (DRIFTS)[1][2][3].

Synthesis of Saturated and Substituted Azepinones (e.g., Hexahydro-4H-azepin-4-one)

The synthesis of saturated azepinones, such as hexahydro-4H-azepin-4-one (also known as azepan-4-one), is well-established and these compounds serve as important intermediates in medicinal chemistry. patsnap.comlookchem.comhsppharma.com One common synthetic route involves a ring expansion reaction starting from more readily available precursors. For instance, N-substituted hexahydro-4H-azepin-4-ones can be prepared from 2-cyclohexen-1-one (B156087) through ozonolysis followed by reductive aminocyclization. tandfonline.com

A specific example is the synthesis of 1-methylhexahydroazepine-4-one hydrochloride, a key intermediate for the pharmaceutical agent azelastine (B1213491) hydrochloride. patsnap.comhsppharma.com One patented method starts with 1-methylpiperidine-4-ketone, which undergoes a series of reactions including the preparation of 4-(aminomethyl)-1-methylpiperidine-4-alcohol, followed by a ring expansion to yield the desired N-methylhexahydroazepin-4-one hydrochloride. patsnap.com Another approach involves the reaction of N-methyl hexahydro-azepin-4-one hydrochloride with benzoyl hydrazine (B178648) to form an acylhydrazone, which is then reduced and condensed to produce azelastine hydrochloride. google.com

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Azidophenol |

| 4-Azido-2-nitrophenol |

| 2,6-Dichloro-4-azidophenol |

| 2,6-Dibromo-4-azidophenol |

| 2-Chloro-6-methyl-4-azidophenol |

| 5-Azido-8-hydroxyquinoline |

| Hydroxyazacyclohepta-1,2,4,6-tetraene |

| 2-Methoxyazepinium ion |

| 2,7-Dialkoxy-2H-azepine |

| Titanium tetrachloride |

| 2-Aryl-2H-azepine |

| 3-Aryl-3H-azepine |

| 4-Aryl-4H-azepine |

| Hexahydro-4H-azepin-4-one |

| Azepan-4-one |

| 2-Cyclohexen-1-one |

| 1-Methylhexahydroazepine-4-one hydrochloride |

| Azelastine hydrochloride |

| 1-Methylpiperidine-4-ketone |

| 4-(Aminomethyl)-1-methylpiperidine-4-alcohol |

Multi-step Approaches from 1-Methylpiperidine-4-one

A well-documented route to a derivative of this compound, specifically Hexahydro-1-methyl-4H-azepin-4-one hydrochloride, commences with 1-methylpiperidine-4-one. This multi-step synthesis involves a ring expansion strategy facilitated by the introduction of a nitromethane (B149229) unit. patsnap.com

Preparation of 1-Methyl-4-(nitromethyl)piperidine-4-ol

The initial step involves the reaction of 1-methylpiperidine-4-one with nitromethane. patsnap.com This reaction is an alkaline condensation, typically carried out using a base such as sodium methoxide (B1231860) (MeONa) or potassium hydroxide (B78521) (KOH) in an alcohol solvent like ethanol (B145695) or methanol (B129727). patsnap.com The mixture is stirred at room temperature for an extended period, for instance, 48 hours, to yield 1-methyl-4-(nitromethyl)piperidine-4-ol. patsnap.com One documented procedure reports a yield of 80.4% for this intermediate. patsnap.com

Table 1: Reaction Parameters for the Preparation of 1-Methyl-4-(nitromethyl)piperidine-4-ol patsnap.com

| Parameter | Condition/Value |

| Starting Material | 1-Methylpiperidine-4-one |

| Reagent | Nitromethane |

| Solvent | Methanol, Ethanol, or Propanol |

| Base | KOH, NaOH, or MeONa |

| Molar Ratio (Ketone:Nitromethane) | 1 : 1.2–1.5 |

| Reaction Time | 48 hours |

| Yield | 75–85% |

Preparation of 4-(aminomethyl)-1-methylpiperidine-4-ol

The subsequent step is the reduction of the nitro group in 1-methyl-4-(nitromethyl)piperidine-4-ol to an amine, which forms 4-(aminomethyl)-1-methylpiperidine-4-ol. patsnap.com This transformation is typically achieved through catalytic hydrogenation. patsnap.com The reaction can be performed using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere (1–3 bar) in a solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). Another method employs Raney nickel as the catalyst in methanol under a hydrogen atmosphere, with the reaction proceeding at room temperature for 20 hours. patsnap.com This hydrogenation step has been reported to achieve yields between 74% and 90%. patsnap.com

Table 2: Hydrogenation Conditions for 4-(aminomethyl)-1-methylpiperidine-4-ol Synthesis patsnap.com

| Parameter | Condition/Value |

| Catalyst | 5–10 wt% Pd/C or Raney Nickel |

| Hydrogen Pressure | 1–3 bar |

| Solvent | THF, DCM, or Methanol |

| Temperature | 25–30°C (Room Temperature) |

| Reaction Time | 20 hours |

| Yield | 74–90% |

Ozonolysis and Reductive Aminocyclization Routes from Cyclic Enones (e.g., 2-Cyclohexen-1-one)

An alternative approach to forming azaheterocycles involves the ozonolysis of cyclic enones like 2-cyclohexen-1-one, followed by reductive amination. unl.eduu-szeged.hu Ozonolysis of an alkene in the presence of methanol produces hydroperoxyacetal intermediates. unl.edu These intermediates can then be selectively reduced to aldehydes using sodium triacetoxyborohydride. This allows for a one-pot synthesis of amines from alkenes. unl.edu This methodology has been successfully applied to the synthesis of azepane derivatives. u-szeged.hu For instance, ozonolysis of 1,2-dihydronaphthalene, followed by reductive amination of the resulting dialdehyde (B1249045) with various amines, has been shown to produce benzo[c]azepines. u-szeged.hu

Cyclization Strategies from Acyclic Precursors (e.g., N-methyl-2-pyrrolidone)

The synthesis of N-methyl-2-pyrrolidone (NMP) itself can be achieved from acyclic precursors. One bio-based method involves the one-pot cyclization and methylation of γ-aminobutyric acid (GABA). rsc.org This process uses methanol as the methylating agent and a halogen salt, such as ammonium (B1175870) bromide, as a catalyst, achieving high selectivity and conversion. rsc.org Another industrial process prepares NMP by reacting a mixture of methylamines (monomethylamine, dimethylamine, and trimethylamine) with gamma-butyrolactone (B3396035) (γ-BL) at elevated temperature and pressure. google.com

Ruthenium-Catalyzed Cycloaddition Reactions for Fused Azepine Skeletons

Ruthenium-catalyzed cycloaddition reactions offer a powerful method for constructing fused azepine skeletons. nih.govdntb.gov.ua A notable example is the formal [3+2+2] cycloaddition of 2H-azirines with diynes. nih.govdntb.gov.ua This reaction is significant as it involves the metal-catalyzed cleavage of a C-C bond in the 2H-azirine at room temperature, which is typically a high-energy process. nih.govdntb.gov.ua This approach provides a novel pathway for creating nitrogen-containing seven-membered rings and is applicable to the synthesis of complex heterocycles. nih.govdntb.gov.ua

Preparation of Azepinone Salts

The final products of these synthetic routes are often converted into their hydrochloride salts to improve stability and solubility, which is particularly important for pharmaceutical applications. cymitquimica.com

For instance, after the ring expansion of 4-(aminomethyl)-1-methylpiperidin-4-ol (B1276600) using sodium nitrite (B80452) in glacial acetic acid, the resulting 1-methylazepan-4-one (B31119) is treated with a solution of hydrogen chloride in isopropanol. patsnap.com This step induces crystallization and yields the final product, Hexahydro-1-methyl-4H-azepin-4-one hydrochloride, with reported yields around 87%. patsnap.com

Similarly, 4-Perhydroazepinone can be reacted with hydrochloric acid to form 4-Perhydroazepinone hydrochloride. This salt appears as a colorless crystal or white powder and is soluble in water and alcohol solvents.

Salt Formation for Enhanced Utility in Synthetic Sequences

The conversion of this compound derivatives into their salt forms, most commonly hydrochloride salts, is a key strategy to improve their utility as synthetic intermediates. This transformation enhances the compound's physical properties, making it more amenable to handling and subsequent reactions, particularly in pharmaceutical applications. cymitquimica.com

One of the primary advantages of forming a hydrochloride salt is the significant increase in water solubility. cymitquimica.com This property is particularly beneficial for reactions conducted in aqueous media or for purification processes. For instance, 1-Methylazepan-4-one hydrochloride, the salt of a hexahydro derivative of this compound, is soluble in water and alcohol solvents. cymitquimica.comchembk.com This enhanced solubility makes it a versatile building block in the synthesis of more complex molecules.

A prominent example of its utility is in the synthesis of the pharmaceutical agent Azelastine hydrochloride, a phthalazinone derivative used for treating allergic rhinitis. patsnap.com In this multi-step synthesis, 1-methylhexahydroazepin-4-one hydrochloride serves as a crucial intermediate. patsnap.com The synthesis starts from 1-methylpiperidin-4-one and proceeds through a ring expansion to form the azepinone ring, which is then isolated as its hydrochloride salt. patsnap.com The formation of the hydrochloride salt facilitates the purification of the intermediate through crystallization, ensuring high purity for the subsequent condensation reaction to produce Azelastine. patsnap.com The stability and improved handling characteristics of the crystalline salt are advantageous for storage and use in large-scale production.

Table 1: Properties of 1-Methylazepan-4-one Hydrochloride

| Property | Value | Source |

|---|---|---|

| CAS Number | 19869-42-2 | cymitquimica.com |

| Molecular Formula | C₇H₁₃NO·HCl | cymitquimica.com |

| Molecular Weight | 163.65 g/mol | |

| Appearance | Colorless crystal or white powder | chembk.com |

| Melting Point | 115–120°C |

| Solubility | Soluble in water, alcohol, chloroform, and DMSO | chembk.com |

Considerations for Industrial Scale-Up and Environmental Friendliness in Synthetic Protocols

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives necessitates a focus on scalability, safety, cost-effectiveness, and environmental impact. Modern synthetic strategies increasingly incorporate the principles of green chemistry to address these considerations. nih.govresearchgate.net

Key objectives in developing environmentally friendly protocols include reducing waste, minimizing the use of hazardous substances, improving energy efficiency, and maximizing atom economy. researchgate.net For azepine synthesis, several innovative approaches have been developed that align with these goals. These include catalyst-free reactions, the use of benign oxidants, and energy-efficient reaction conditions. rsc.orgrsc.org

A notable advancement is the development of a catalyst-free ring expansion reaction for constructing the dibenzo[b,d]azepine skeleton. rsc.orgrsc.org This method avoids the use of transition metals, which are often expensive and can leave toxic residues in the final product. Furthermore, this reaction utilizes air as a "green" oxidant, replacing more hazardous oxidizing agents. rsc.org The potential for industrial application was demonstrated through successful facile scale-up reactions. rsc.orgrsc.org

Microwave-assisted synthesis represents another green chemistry approach that has been applied to the synthesis of azepine derivatives. ijrpr.combeilstein-journals.org This technique can significantly reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods. ijrpr.com However, a significant challenge for microwave-assisted technology is the scale-up from laboratory batches to an industrial scale, where protocol efficiency at the kilogram level is required. beilstein-journals.org

Table 2: Comparison of Synthetic Protocol Considerations

| Feature | Traditional Protocols | Green/Industrial Protocols | Source |

|---|---|---|---|

| Catalyst | Often reliant on heavy or precious metals (e.g., Pd, Rh) | Catalyst-free systems or use of non-toxic, recyclable catalysts | rsc.orgresearchgate.net |

| Oxidant | Use of stoichiometric, often hazardous, oxidants | Use of air or other environmentally benign oxidants | rsc.org |

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, room temperature reactions | ijrpr.combeilstein-journals.orgresearchgate.net |

| Solvents | Often uses hazardous organic solvents | Use of greener solvents (e.g., water, ethanol) or solvent-free conditions | researchgate.netresearchgate.net |

| Efficiency | May involve multiple steps and complex purifications | Focus on atom economy, one-pot reactions, and reduced waste | researchgate.netresearchgate.net |

| Scalability | May be difficult or hazardous to scale up | Designed for facile and safe scale-up | rsc.orgrsc.org |

Reactivity and Reaction Mechanisms of 4h Azepin 4 One Systems

Ring Expansion Reactions to Form Azepinones

The formation of the azepinone core structure is often achieved through ring expansion reactions, where a smaller ring is enlarged to create the seven-membered azepine system. These methods are crucial for the synthesis of this class of compounds.

Aziridinium (B1262131) Cation Mediated Rearrangements

Aziridinium ions, which are highly reactive triangular heterocyclic cations, can serve as intermediates in rearrangement reactions to form larger ring systems. scribd.comnih.gov While the direct aziridinium-mediated rearrangement to form a 4H-azepin-4-one is a specific transformation, the general principle involves the strain of the three-membered ring facilitating a ring-opening and expansion cascade. scribd.com In related syntheses, aziridine-containing intermediates can undergo double cyclizations, initiated by agents like iodine, to produce azepine structures. scribd.com The stability and reactivity of aziridinium cations can be influenced by their environment; for instance, they have been stabilized within the framework of 3D lead halide perovskites. nih.govresearchgate.net Computational studies have also explored the ring-strain energies and the favorability of ring-opening pathways for these cations. researchgate.net

Photochemically Induced Ring Expansions of Aryl Azides

A widely utilized method for synthesizing azepine derivatives involves the photochemical decomposition of aryl azides. beilstein-journals.orgnih.govportlandpress.com Irradiation of an aryl azide (B81097) leads to the loss of a nitrogen molecule (N₂) and the formation of a highly reactive singlet nitrene intermediate. beilstein-journals.orgportlandpress.comresearchgate.net This singlet nitrene can then undergo ring expansion, proceeding through a bicyclic azirine intermediate, to form a didehydroazepine (specifically, a 1,2-didehydroazepine). beilstein-journals.orgresearchgate.net This highly strained intermediate is readily trapped by nucleophiles present in the reaction medium. beilstein-journals.orgnih.gov

When the photolysis is conducted in the presence of water, the didehydroazepine intermediate is captured to yield 3H-azepinones. beilstein-journals.orgtib.eu The efficiency of these photochemical reactions can be enhanced using continuous flow reactors, which allow for uniform irradiation and precise control over reaction conditions, thereby minimizing secondary photochemical reactions. beilstein-journals.orgtib.eu The nature of the substituents on the initial aryl azide can influence the reaction, with electron-withdrawing groups often leading to good yields of the corresponding 3H-azepinone. beilstein-journals.org Similarly, photolysis of 4-azidophenols in low-temperature matrices can produce 4H-azepin-4-ones, although these products tend to polymerize upon warming to room temperature. rsc.org

| Aryl Azide Substituent (p-X-C₆H₄N₃) | Product Type | Reaction Conditions | Conversion/Yield | Reference |

| p-CO₂Me | 3H-azepinone | THF/H₂O (4:3), 30 min residence time | 62% conversion | beilstein-journals.org |

| p-CO₂Me | 3H-azepinone | THF/H₂O (4:3), 15 min residence time | 50% conversion | beilstein-journals.org |

| p-CN | 3H-azepinone | THF/H₂O (4:3), 15 min residence time | 71% (isolated yield) | beilstein-journals.org |

| p-CF₃ | 3H-azepinone | THF/H₂O (4:3), 15 min residence time | 62% (isolated yield) | beilstein-journals.org |

| 2,6-dichloro-4-azidophenol | This compound | Photolysis in N₂ matrix (12-14K) | Detected by IR | rsc.org |

Sigmatropic Hydrogen Rearrangement in 4H-Azepine

Sigmatropic rearrangements are pericyclic reactions where a sigma-bonded substituent migrates across a pi-electron system. In the context of 4H-azepines, acs.orgfigshare.com-hydrogen shifts are a characteristic reaction. researchgate.net These rearrangements lead to the isomerization between different azepine tautomers, such as the conversion of a 4H-azepine into a 3H-azepine. researchgate.net The kinetic parameters of these hydrogen shifts have been measured, and the process has been analyzed using DFT (Density Functional Theory) studies. researchgate.netresearchgate.net The tendency for these rearrangements is influenced by substituents on the azepine ring. For instance, while demethoxycarbonylation of certain 1H-azepine-1-carboxylates can lead to a mixture of 2H-, 3H-, and 4H-azepine derivatives due to these 1,5-hydrogen shifts, other substrates may exclusively yield 3H-azepines. researchgate.net In a related 2H-azepine system, heating was shown to induce a acs.orgfigshare.com sigmatropic hydrogen shift, and the migratory aptitude of hydrogen was compared to other groups like methoxy (B1213986) and propylthio. nih.gov

Electrophilic Reactivity of Azepinium Ions with Nucleophiles

The azepinium ion, an aromatic seven-membered heterocyclic cation with 6 π-electrons, is the nitrogen analog of the tropylium (B1234903) ion. nii.ac.jpresearchgate.net Due to its positive charge and aromatic stabilization, it exhibits significant electrophilic character. nii.ac.jpresearchgate.netdalalinstitute.com Azepinium ions, which have been generated in-situ from 2,7-dialkoxy-2H-azepines using reagents like titanium tetrachloride, readily react with various nucleophiles. researchgate.netnii.ac.jp

The reaction with nucleophiles such as water or amines leads to the formation of 2-substituted 2H-azepines. nii.ac.jp Furthermore, the delocalized azepinium cation can participate in Friedel-Crafts-type reactions with aromatic compounds like benzene (B151609) and five-membered heterocycles, demonstrating its potent electrophilic nature. researchgate.netnii.ac.jpacs.org Quantum chemical studies have been employed to design and analyze the stability, aromaticity, and electrophilicity of various substituted azepinium ions, indicating that their chemical properties can be fine-tuned. researchgate.netresearchgate.net

Related Rearrangement Processes in Seven-Membered Heterocycles

The principles of rearrangement reactions observed in azepinone systems are also found in other seven-membered heterocycles. These related processes provide a broader context for understanding the reactivity of these ring systems.

S-N Type Smiles Rearrangement for 1,4-Thiazepin-5(4H)-ones

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. researchgate.net A specific variant, the S-N type Smiles rearrangement, is a key strategy for the synthesis of 1,4-Thiazepin-5(4H)-one derivatives. acs.orgnih.govthieme-connect.com This process involves an intramolecular attack of a nitrogen nucleophile onto an aromatic ring, displacing a sulfur-containing group. This method allows for the construction of the seven-membered 1,4-thiazepin-5(4H)-one scaffold under mild, transition-metal-free conditions, often at room temperature in a one-pot synthesis. acs.orgfigshare.comnih.gov The reaction proceeds in good to excellent yields and its mechanism has been investigated through theoretical quantum chemistry calculations, which confirm that the Smiles rearrangement pathway is energetically more favorable than a direct intramolecular nucleophilic substitution. acs.orgthieme-connect.comacs.org This rearrangement is sensitive to electronic effects, as electron-donating groups on the migrating aryl ring can be detrimental to the reaction. thieme-connect.com

| Reactants | Base / Solvent | Product Yield | Reference |

| 2-mercapto-N-(p-tolyl)nicotinamide, 1,2-difluoro-4-nitrobenzene | Cs₂CO₃ / DMSO | Good to Excellent | acs.org |

| Various amines and aromatic amides | Cs₂CO₃ / DMSO | High yields | acs.org |

1,4-Oxazepine (B8637140) Ring Formation Reactions

The transformation of a this compound system into a 1,4-oxazepine ring is a specific reaction pathway that is not extensively documented in the current scientific literature. Research has primarily focused on the synthesis of 1,4-oxazepine derivatives from various other precursors rather than through the direct ring transformation of a this compound. However, understanding the established methods for 1,4-oxazepine ring formation provides a valuable context for heterocyclic chemistry and potential synthetic strategies.

A variety of synthetic routes have been developed to construct the 1,4-oxazepine core, often involving intramolecular cyclization or tandem reactions. These methods typically start with precursors that already contain the necessary nitrogen and oxygen heteroatoms in a suitable arrangement for ring closure.

One notable approach involves the reaction of 2-aminophenols with alkynones. This method provides access to benzo[b] cymitquimica.comoxazepines. Mechanistic studies suggest that the reaction proceeds through the formation of an alkynylketimine intermediate, which then undergoes a 7-endo-dig cyclization. The hydroxyl proton of the aminophenol is believed to play a critical role in this process. e-bookshelf.de

Another significant strategy is the tandem transformation of C-N coupling and C-H carbonylation. For instance, the reaction of phenylamine with allyl halides under a carbon dioxide atmosphere, catalyzed by a copper complex, has been shown to produce benzo-1,4-oxazepine derivatives in good yields. cymitquimica.comthieme-connect.com This method is advantageous as it constructs the heterocyclic ring in a single, efficient step.

Furthermore, the synthesis of 1,4-oxazepine rings has been achieved through the oxidation of nitrogen-containing heterocyclic compounds. For example, the oxidation of 1,8-naphthyridine (B1210474) derivatives with a peroxy acid can lead to the formation of a seven-membered 1,4-oxazepine ring moiety. google.comacs.org Computational studies using molecular orbital methods have been employed to understand the reaction mechanisms and predict the regioselectivity of these transformations. google.comacs.org

The following table summarizes selected methods for the synthesis of 1,4-oxazepine derivatives from various starting materials, highlighting the diversity of approaches to this heterocyclic system.

| Starting Materials | Reagents/Conditions | Product Type | Reference |

| 2-Aminophenols and Alkynones | 1,4-Dioxane, 100 °C | Benzo[b] cymitquimica.comoxazepines | e-bookshelf.de |

| Phenylamine and Allyl Halides | CO₂, Copper catalyst | Benzo-1,4-oxazepine derivatives | cymitquimica.comthieme-connect.com |

| 1,8-Naphthyridine derivatives | Peroxy acid (e.g., m-CPBA) | 1,4-Oxazepine fused systems | google.comacs.org |

| N-Sulfonyl-1,2,3-triazoles and Glycidols | Rh(II)/Mg(OtBu)₂ catalyst | Nonaromatic ring-fused 1,4-oxazepines |

While a direct conversion from this compound to a 1,4-oxazepine is not described, the existing synthetic methodologies for 1,4-oxazepines underscore the importance of precursor design in achieving the desired heterocyclic scaffold. Future research may yet uncover pathways for such a transformation, potentially involving ring-opening and recyclization strategies.

Structural Characterization and Spectroscopic Analysis

Spectroscopic Techniques for Structural Elucidation

A range of spectroscopic methods are employed to confirm the structure of azepinone derivatives.

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. For derivatives of 4H-Azepin-4-one, the most characteristic absorption band is that of the carbonyl (C=O) group. In studies of various azepinone derivatives, this C=O stretching vibration is typically observed in the region of 1620-1700 cm⁻¹. For instance, in N-(4-oxo-5,6,7,8-tetrahydro-thiazolo[5,4-c]azepin-2-yl)-2-phenylthiazole-4-carboxamide, the carbonyl stretch appears around 1650 cm⁻¹. vulcanchem.com Similarly, for 5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one, the C=O stretch is noted at approximately 1700 cm⁻¹. The exact position of this band can be influenced by the molecular environment and any conjugation present.

In studies involving the formation of 4H-azepin-4-ones from 4-azidophenols at low temperatures, IR spectroscopy was crucial in monitoring the reaction. rsc.orgrsc.org The appearance of the characteristic azepinone bands confirmed the ring expansion, even though the products were often unstable at room temperature. rsc.orgrsc.org For hexahydro-4H-azepin-4-one hydrochloride, Fourier Transform Infrared (FTIR) spectra have been recorded using both KBr pellet and Attenuated Total Reflectance (ATR) techniques. nih.gov

| Compound | IR Peak (C=O stretch) | Reference |

| N-(4-oxo-5,6,7,8-tetrahydro-thiazolo[5,4-c]azepin-2-yl)-2-phenylthiazole-4-carboxamide | ~1650 cm⁻¹ | vulcanchem.com |

| 5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one | ~1700 cm⁻¹ | |

| Octahydro-pyrido[1,2-a]azepin-4-one | 1632 cm⁻¹ | researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the detailed structure of organic molecules. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

For various azepinone derivatives, ¹H and ¹³C NMR data have been extensively used to confirm their structures. vulcanchem.commdpi.com For example, in 5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one, the furo ring protons are expected between δ 4.2–5.0 ppm, and the azepine methylene (B1212753) groups at δ 2.5–3.5 ppm in the ¹H NMR spectrum. In the case of N-alkyl/aryl 5H-dibenz[b,f]azepines, detailed ¹H and ¹³C NMR data, including chemical shifts (δ) and coupling constants (J), have been reported. jst.go.jp

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are often used to establish the connectivity between different atoms in more complex azepinone derivatives. acs.org Temperature-dependent NMR studies have also been employed to investigate the conformational dynamics of the seven-membered ring in certain pyrido[2,3-b] rsc.orgdiazepin-4-ones. researchgate.netresearchgate.net These studies reveal the energy barriers for ring inversion. researchgate.net

Selected ¹H NMR Data for Azepinone Derivatives:

| Compound | Proton | Chemical Shift (δ) ppm | Reference |

| N-Alkyl/Aryl 5H-Dibenz[b,f]azepine Derivative (12a) | CH₃ | 2.42 (s, 3H), 2.93 (s, 3H) | jst.go.jp |

| Aromatic & Vinylic | 6.78-7.33 (m) | jst.go.jp | |

| N-Alkyl/Aryl 5H-Dibenz[b,f]azepine Derivative (13a) | Aromatic & Vinylic | 6.14-7.60 (m) | jst.go.jp |

| N-Alkyl/Aryl 5H-Dibenz[b,f]azepine Derivative (14a) | CH₃ | 2.49 (s, 3H) | jst.go.jp |

| Aromatic & Vinylic | 6.09-7.54 (m) | jst.go.jp |

Selected ¹³C NMR Data for Azepinone Derivatives:

| Compound | Carbon | Chemical Shift (δ) ppm | Reference |

| N-Alkyl/Aryl 5H-Dibenz[b,f]azepine Derivative (12a) | Aliphatic & Aromatic | 18.5, 40.8, 125.1-150.5 | jst.go.jp |

| N-Alkyl/Aryl 5H-Dibenz[b,f]azepine Derivative (13a) | Aromatic | 111.5-146.9 | jst.go.jp |

| N-Alkyl/Aryl 5H-Dibenz[b,f]azepine Derivative (14a) | Aliphatic & Aromatic | 18.1, 111.6-148.0 | jst.go.jp |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as conjugated systems. The UV-Vis spectra of azepinones can help confirm the presence of unsaturation and other electronic features. researchgate.net For instance, the analysis of plant extracts containing azepinone-related structures has utilized UV-Vis spectroscopy to identify the presence of organic chromophores. jocpr.com In studies of 4-azidophenols converting to 4H-azepin-4-ones, UV-Vis spectroscopy was used alongside IR to monitor the reaction. researchgate.net The absorption peaks in the 200-400 nm range are indicative of unsaturated groups and heteroatoms. jocpr.com

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming the molecular formula of a compound. vulcanchem.com

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique has been used in the analysis of various compounds, including those related to azepinones. For example, GC-MS analysis of an extract from Indigofera trita (B3265239) identified a derivative, 8-Carbethoxy-1,4,5,6,7,8-hexahydropyrrolo[2,3-b]azepin-4-one-3-carboxylic acid, as a major component. informaticsjournals.co.in A predicted GC-MS spectrum is available for 2-Acetyl-1,5,6,7-tetrahydro-6-hydroxy-7-(hydroxymethyl)-4H-azepine-4-one. foodb.ca

High-Performance Liquid Chromatography (HPLC) is a key technique for the separation, identification, and quantification of components in a mixture. It is widely used in the analysis of azepinone derivatives to assess purity and for preparative separations. For instance, a certificate of analysis for VLX1570, a complex this compound derivative, confirms its purity as greater than 98% by HPLC and/or LCMS. probechem.com HPLC methods have been developed for the analysis of related compounds, such as Benzenamine, 4-(hexahydro-1H-azepin-1-yl)-, demonstrating the utility of this technique for separating azepine derivatives. sielc.com The stability of compounds in solution can also be monitored by HPLC, as shown in studies of other nitrogen-containing heterocycles. lcms.cz

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)[14][15].

X-ray Crystallography Studies of Azepinone Derivatives

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystal. This technique has been instrumental in confirming the structure and stereochemistry of several complex azepinone derivatives.

For example, the structure and stereochemistry of a diastereomerically pure azepane derivative were unequivocally confirmed by X-ray crystallographic analysis. rsc.org In another study, the X-ray co-crystal structure of a pyrimido[4,5-b]azepine derivative (19b) with the EGFR protein kinase domain revealed key hydrogen-bonding interactions, providing insight into its mechanism of action. nih.gov The crystal structure of 5-methyl-2-phenyl-3,5-dihydro-4H-pyrido[2,3-b] rsc.orgdiazepin-4-one (23) was determined, showing a non-planar structure due to the seven-membered diazepin-2-one moiety. acs.org Similarly, the crystal structures of N-alkyl/aryl 5H-dibenz[b,f]azepines have been determined, providing valuable data on their conformational properties. jst.go.jp

Conformational Analysis of the Seven-Membered Azepinone Ring System

The seven-membered azepine ring is not planar and, to avoid instability, typically adopts non-planar conformations such as the boat and chair forms. slideshare.net X-ray crystallographic analyses of various azepine derivatives consistently show a preference for a boat conformation. core.ac.ukthieme-connect.de For instance, in several 5H-dibenzo[b,f]azepine derivatives, the central seven-membered azepine ring is observed to adopt a boat conformation. core.ac.ukresearchgate.netderpharmachemica.com Theoretical studies on related cyclotrienes like 1H-azepine also indicate that the boat conformation is a key feature, often with some admixture of chair character, which leads to a flattening of the triene portion of the molecule. uni-regensburg.de

Seven-Membered Ring Inversion Barriers

The flexible seven-membered ring of azepine derivatives can undergo a conformational process known as ring inversion, where it flips from one boat conformation to another. cdnsciencepub.com The energy required for this process, known as the activation or inversion barrier, can be determined experimentally, often through dynamic nuclear magnetic resonance (NMR) spectroscopy.

For example, the activation barrier (ΔG‡) for the ring inversion of 5-ethyl-5,6-dihydro-11H-dibenzo[b,e]azepine-6-thione was determined to be 21.6 kcal/mol. cdnsciencepub.com The magnitude of this barrier is influenced by steric and electronic factors. In N-sulfonyl-1,4-benzodiazepin-2-ones, which also feature a seven-membered ring, the presence of an ortho-methyl group on a substituent was found to significantly increase the barrier to ring flip, allowing for the separation of stable atropisomers. doi.org This highlights that substituents on the azepine ring or fused systems can have a substantial impact on the energy required for conformational inversion.

Table 1: Ring Inversion Barriers for Selected Azepine Derivatives

| Compound | Method | Activation Barrier (kcal/mol) |

|---|---|---|

| 5-ethyl-5,6-dihydro-11H-dibenzo[b,e]azepine-6-thione | Dynamic NMR | 21.6 cdnsciencepub.com |

Dihedral Angle Analysis in Fused Systems

In fused azepine systems, such as dibenzo[b,f]azepines, the degree of puckering in the central seven-membered ring is often quantified by the dihedral angle between the planes of the fused aromatic rings. This angle provides a clear measure of the "butterfly" shape of the molecule. core.ac.uk X-ray diffraction studies have provided precise measurements of these angles for various derivatives. The azepine ring in these fused systems consistently adopts a boat configuration, with the dihedral angle varying based on the substituents attached to the nitrogen atom or other parts of the ring system. researchgate.netderpharmachemica.comderpharmachemica.com

Table 2: Dihedral Angles in Fused Dibenzo[b,f]azepine Derivatives

| Compound | Dihedral Angle (°) |

|---|---|

| 5-methyl-5H-dibenzo[b,f]azepine | 47.1 core.ac.ukresearchgate.net |

| 5-(4-methylbenzyl)-5H-dibenzo[b,f]azepine | 52.59 core.ac.ukresearchgate.net |

Tautomerism Studies (e.g., Imino/Enamino Tautomerism)

Tautomers are structural isomers that readily interconvert, most commonly through the formal migration of a hydrogen atom accompanied by a switch of single and double bonds. wikidoc.orgwikipedia.org The azepine ring system can exhibit several forms of tautomerism.

For the parent azacycloheptatriene, four tautomeric forms are possible: 1H-azepine, 2H-azepine, 3H-azepine, and 4H-azepine. slideshare.netthieme-connect.de Among these, only 1H-azepine is a fully conjugated system. thieme-connect.de These forms can interconvert; for instance, the highly unstable 1H-azepine has been shown to rearrange to the more stable 3H-azepine in the presence of acid or base. thieme-connect.de The relative stability of these tautomers can be influenced by substituents. For example, studies on 3,6-di-tert-butyl-substituted azepines allowed for the isolation and characterization of the 2H, 3H, and 4H forms. thieme-connect.de

In the specific case of azepinones, such as this compound, another important tautomerism is the lactam-lactim equilibrium, which is a type of amide-imidic acid tautomerism occurring in a heterocyclic ring. wikidoc.org This involves the migration of a proton from the nitrogen to the carbonyl oxygen, converting the keto-amine (lactam) form into an enol-imine (lactim) form. The position of this equilibrium is influenced by factors such as the solvent, pH, and electronic nature of substituents.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1H-azepine |

| 2H-azepine |

| 3H-azepine |

| 5-ethyl-5,6-dihydro-11H-dibenzo[b,e]azepine-6-thione |

| N-sulfonyl-1,4-benzodiazepin-2-one |

| 5-methyl-5H-dibenzo[b,f]azepine |

| 5-(4-methylbenzyl)-5H-dibenzo[b,f]azepine |

Derivatives, Analogs, and Fused Azepinone Systems

N-Substituted Hexahydro-4H-azepin-4-ones

N-substituted hexahydro-4H-azepin-4-ones are a class of compounds where the nitrogen atom of the saturated azepine ring is functionalized with various substituent groups. The synthesis of these compounds often starts from a precursor hexahydro-4H-azepin-4-one, which can be prepared through methods like the Beckmann rearrangement of cyclohexanone (B45756) oxime. The N-substitution is then typically achieved through standard alkylation or acylation reactions.

Research into these compounds has explored their potential as intermediates in the synthesis of more complex molecules. The nature of the N-substituent can significantly influence the chemical reactivity and physical properties of the molecule, making them versatile building blocks in organic synthesis.

Fused Pyrroloazepin-4-ones

Fused pyrroloazepin-4-ones represent a significant class of heterocyclic compounds where a pyrrole (B145914) ring is fused to the azepine-4-one core. An example of this is 8-Carbethoxy-1,4,5,6,7,8-hexahydropyrrolo[2,3-b]azepin-4-one-3-carboxylic acid . atamanchemicals.cominformaticsjournals.co.in This compound has been identified as a major phytoconstituent in the plant Indigofera trita (B3265239) and has also been found in the ethanol (B145695) extract of fresh seeds of Moringa oleifera. informaticsjournals.co.inajprd.comajprd.com

Studies have shown that this class of compounds can be synthesized through multi-step reaction sequences. For instance, a series of 1-aminoalkyl-pyrrolo[2,3-c]azepin-8-one derivatives were synthesized and evaluated for their potential as α1-adrenergic and serotonin (B10506) 2 (5-HT2) receptor antagonists. researchgate.net

Pyrido- and Benzo-Diazepin-4-one Derivatives

The fusion of a pyridine (B92270) or benzene (B151609) ring to a diazepine-4-one core gives rise to another important class of derivatives. A notable example is 3,5-Dihydro-4H-pyrido[2,3-b] Current time information in Bangalore, IN.molport.comdiazepin-4-ones . ontosight.airesearchgate.netacs.org The synthesis of these compounds has been achieved through the regiospecific reaction of 2,3-diaminopyridines with ethyl aroylacetates. researchgate.netacs.org

These compounds, which can include fluoro-substituents, have been the subject of detailed structural studies, including X-ray crystallography and NMR spectroscopy. researchgate.netacs.org The seven-membered diazepin-2-one moiety introduces a degree of torsion in the adjacent pyridine ring, resulting in a nonplanar molecular structure. researchgate.net The biological activities of these derivatives have been explored, with some showing potential as anxiolytic, anticonvulsant, and anti-inflammatory agents. ontosight.ai

Thieno- and Furo-Azepinone Derivatives

Fusing a thiophene (B33073) or furan (B31954) ring to the azepinone scaffold results in thieno- and furo-azepinone derivatives. A key example is the class of 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine derivatives . acs.orgacs.orgnih.gov A variety of these compounds, along with their furoazepine and pyrroloazepine counterparts, have been synthesized and shown to exhibit potent antagonism of the arginine vasopressin (AVP) receptor. acs.orgnih.gov

The synthesis of these compounds can be achieved through several routes. One method involves the diisobutylaluminum hydride (DIBAH) reduction of a heterocyclic fused cyclohexanone oxime to regioselectively produce the fused azepine. acs.org Further modifications, such as benzoylation and substitution, can lead to a range of derivatives with varying biological activities. acs.org For example, the thienoazepine derivative known as JTV-605 was selected for clinical studies as a potent AVP antagonist. nih.gov Another example is 5,6,7,8-Tetrahydro-4H-furo[3,2-c]azepin-4-one , a heterocyclic compound with a fused furo-azepine scaffold.

Triazoloazepin-4-one Scaffolds

The fusion of a triazole ring to the azepine-4-one framework creates triazoloazepin-4-one scaffolds. An example of such a compound is 2-((5,6-dihydro-4H- Current time information in Bangalore, IN.molport.comontosight.aitriazolo[4,3-a]benz[f]azepin-1-yl)methyl)-4-substituted phthalazin-1(2H)-ones . researchgate.netvut.czceitec.euvut.czresearchgate.net The synthesis of these derivatives has been reported starting from 4-substituted-phthalazin-1(2H)-one. researchgate.netvut.czresearchgate.net The resulting compounds have been evaluated for their antimicrobial activities. researchgate.netvut.czresearchgate.net

The atamanchemicals.comCurrent time information in Bangalore, IN.ontosight.ai-triazolo [1,5-a] quinoxalin-4(5H)-one scaffold, an analogous structure, is recognized as a significant template in biologically active compounds. frontiersin.orgresearchgate.netnih.gov Research has focused on developing sustainable synthetic methods for these cores to allow for extensive derivatization for drug discovery purposes. frontiersin.orgresearchgate.netnih.gov

Pyrazoloazepin-4-one Systems

Fusing a pyrazole (B372694) ring to the azepine-4-one core leads to pyrazoloazepin-4-one systems. An example is 1H,4H,5H,6H,7H,8H-Pyrazolo[4,3-c]azepin-4-one . aksci.comuni.lu A general synthetic approach for such fused heterocyclic compounds involves the regioselective synthesis of ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates, which then undergo ring-opening and cyclization with amines. dntb.gov.ua

Further derivatization of this scaffold has led to compounds like 1,7,7-trimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one and 5-(hexane-3-sulfonyl)-1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine . molport.comarctomsci.comamericanelements.com

Thiazoloazepin-4-one Structures

The fusion of a thiazole (B1198619) ring to the azepine-4-one backbone results in thiazoloazepin-4-one structures. An example is Thiazolo[5,4-c]azepin-4-one . molport.com Derivatives such as 2-amino-4H,5H,6H,7H,8H- atamanchemicals.comCurrent time information in Bangalore, IN.thiazolo[5,4-c]azepin-4-one and its 7,7-dimethyl analog have been synthesized. achemblock.comjk-sci.comuni.luscbt.com The synthesis of novel bicyclic 5-aminothiazole derivatives, including 5,6,7,8-tetrahydro-4H-thiazolo[5,4-b]azepines, has been achieved in moderate to good yields from simple diamides. researchgate.net

Oxazepinone Derivatives (e.g., 3,4-dihydrobenzo[f]sigmaaldrich.comfrontiersin.orgoxazepin-5(2H)-one)

Oxazepinone derivatives represent a significant class of seven-membered heterocyclic compounds. Their synthesis and properties are a subject of considerable research interest.

A variety of synthetic routes to oxazepinone scaffolds have been developed. One facile method involves the reaction of vinyl oxiranes with chlorosulfonyl isocyanate. oup.comoup.com This reaction proceeds through a proposed 1,5 to 1,7 dipolar rearrangement of the initial adduct, followed by ring closure to yield the oxazepinone derivatives. oup.comoup.com For example, reacting equimolar quantities of chlorosulfonyl isocyanate and a specific vinyl oxirane at 0-5 °C in dichloromethane (B109758) resulted in 3,4-dihydro-4-phenyl-1,3-oxazepin-2-one in a 98% yield. oup.com The structure of these seven-membered heterocycles, which often exist in a flexible boat conformation, can be confirmed by their ¹H-NMR spectra, where the chemical shifts for the ring protons typically appear in the vinyl proton region (δ 4.50–6.80) due to the non-planar nature of the ring. oup.com

Another efficient approach is the copper-catalyzed cascade reaction for the synthesis of fused oxazepinone derivatives. rsc.org This method utilizes a readily available catalyst, Cu₂O, and proceeds via a sp² C–H and O–H cross-dehydrogenative coupling, which notably involves an unusual Smiles rearrangement. rsc.org

Researchers have also developed one-pot, multi-component reactions for creating complex heterocyclic systems containing the oxazepinone core. An environmentally friendly approach uses a one-pot, three-component Ugi reaction of 2-(2-formylphenoxy)acetic acid, 2-aminobenzamide, and an isocyanide to produce bis-heterocyclic oxazepine-quinazolinone derivatives in excellent yields without a catalyst. frontiersin.org

Furthermore, new classes of benzo[f] sigmaaldrich.comfrontiersin.orgoxazepinone derivatives have been designed and synthesized. sioc-journal.cn A study focused on creating potential tankyrase inhibitors synthesized a series of these compounds through a multi-step process involving Mannich reactions, ring expansion, reduction, and condensation. sioc-journal.cn The structures of the target compounds were confirmed using ¹H NMR, ¹³C NMR, and HRMS. This research identified that the lactam ring or amide is a key structure for tankyrase inhibition and led to the development of a compound, designated 3h, with potent inhibitory activity against Hep-3B tumor cells. sioc-journal.cn

Role of 4h Azepin 4 One and Its Derivatives As Synthetic Intermediates

Precursors in Complex Heterocycle Synthesis

Azepinone derivatives are recognized as privileged building blocks in the synthesis of more complex heterocyclic structures. researchgate.net The seven-membered lactam ring is a versatile starting point for creating functionalized amines and other elaborate molecular frameworks. acs.org Synthetic chemists utilize azepinones in various transformations, including cycloaddition reactions, ring expansions, and functional group interconversions, to access novel heterocyclic systems. researchgate.netrsc.org

Methodologies for synthesizing azepinone frameworks are varied. One approach involves a metal-free photochemical cascade reaction, which generates 2-aryloxyaryl nitrene, followed by annulation and ring expansion to yield azepinone derivatives under mild conditions. researchgate.net Another strategy is the Rh(II)-catalyzed formal (4+3)-cycloaddition between vinyl ketenes and N-sulfonyl-1,2,3-triazoles, which constructs the azepinone ring system efficiently. rsc.org The synthesis of hexahydroazepinone derivatives can also be achieved via a palladium-catalyzed C(sp3)–H alkenylation and ring-opening of cyclopropanes. bohrium.com

Furthermore, azepinone derivatives are key intermediates in the synthesis of fused heterocyclic systems. For example, they are precursors to tetrahydropyrazolo[3,4-b]azepines, which are attractive scaffolds in medicinal chemistry. researchgate.net The development of organocatalytic methods has also enabled the enantioselective synthesis of complex chiral azepine skeletons, highlighting their importance as starting materials for advanced stereodefined molecules. figshare.com The synthesis of azepines and their derivatives can be achieved through various routes, including the ring expansion of five or six-membered compounds or the cyclization of functionalized precursors. researchgate.netresearchgate.net

Catalytic Applications in Organic Synthesis

While the synthesis of 4H-azepin-4-one and its derivatives frequently employs catalytic methods, their application as catalysts themselves is not widely documented in the reviewed literature. The construction of the azepine ring often relies on transition-metal catalysts, such as palladium, or various organocatalysts. acs.orgbohrium.comacs.org For example, palladium-catalyzed reactions are used for C(sp3)–H alkenylation to form hexahydroazepinones, and chiral Brønsted acids can catalyze the asymmetric synthesis of complex bridged tetrahydrobenzo[b]azepine derivatives. bohrium.comacs.org These processes highlight the importance of catalysis in accessing azepinone scaffolds. However, in these examples, the azepine derivative is the product of the catalytic reaction, not the agent promoting the transformation. Thus, the primary role of this compound derivatives in the context of catalysis is as a synthetic target rather than as an organocatalyst.

Advanced Theoretical and Computational Chemistry Studies

Molecular Orbital (MO) Methods and Aromaticity Assessment

Molecular Orbital (MO) theory has been fundamental in understanding the electronic characteristics of azepine systems. Early calculations provided foundational predictions regarding their planarity and aromatic character.

The Hückel Linear Combination of Atomic Orbitals (LCAO-MO) method, a simplified approach for determining the energies of molecular orbitals of pi electrons in conjugated systems, was among the first theoretical techniques applied to the azepine ring. thieme-connect.degithub.comlibretexts.org Early Hückel calculations on 1H-azepine suggested a significant polyene (non-aromatic) character, with localization of the 8 π-electron system at the nitrogen and the carbon-carbon double bonds. thieme-connect.de

Later, more sophisticated Self-Consistent Field Molecular Orbital (SCF-MO) methods were employed to refine these findings. thieme-connect.deacs.org These calculations confirmed the predictions of the Hückel method, indicating extensive localization of the nitrogen lone pair and the carbon π-system. thieme-connect.de Consequently, 1H-azepine was predicted to be nonplanar with pronounced polyene characteristics. thieme-connect.de Some SCF-MO studies even predicted a negative resonance energy for 1H-azepine, further supporting its non-aromatic or even anti-aromatic nature. thieme-connect.deresearchgate.net The stability of the 1H-azepine system is found to be significantly enhanced by the presence of electron-withdrawing groups attached to the nitrogen atom, as these groups decrease the electron density within the ring. thieme-connect.de The search for aromatic character in azepinones, such as 2H-azepin-2-one and 4H-azepin-4-one, which are 6π-monoaza analogs of tropone, was an early area of interest. thieme-connect.de

A key diagnostic test for aromaticity is the presence of a diatropic ring current when the molecule is subjected to an external magnetic field. thieme-connect.deacs.org Hückel-London theory provides a framework for calculating these induced ring currents. This theory has been specifically applied to calculate the ring-current octopole hypersusceptibilities of 1H-azepine. thieme-connect.de However, experimental evidence, such as NMR spectra where proton resonances appear in the vinyl region, supports the lack of a significant diatropic ring current, which aligns with the theoretical predictions of non-aromaticity. thieme-connect.de

Hückel LCAO-MO and SCF-MO Methods for Azepine Systems[25].

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a versatile and accurate tool for studying various aspects of azepine chemistry, from reaction dynamics to the stability of different isomers.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation barriers.

Sigmatropic Shifts: These are common rearrangements in cyclic systems like azepines. DFT studies have been used to analyze the sigmatropic hydrogen rearrangement of 4H-azepine. researchgate.net Such calculations can locate the transition state for the shift and determine the activation enthalpy, clarifying whether the pathway is energetically feasible. researchgate.netmarquette.edu For instance, DFT has been employed to study the thieme-connect.descielo.br sigmatropic rearrangement in related heterocyclic systems, showing that it can be a probable pathway with a calculable activation free energy (ΔG‡). acs.orgnih.gov

Smiles Rearrangement: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. rsc.orgwikipedia.org This reaction type is relevant to the synthesis of complex heterocyclic structures, including those containing the azepine core. rsc.orgmdpi.com DFT can be used to model the reaction mechanism, which involves a nucleophilic functional group attacking an activated aromatic ring, leading to a rearranged product. rsc.org

DFT is widely used to predict the relative stabilities of different isomers and to investigate their electronic structures. mdpi.comarxiv.org

Isomer Stability: By calculating the total energies of various possible isomers of a molecule, DFT can predict their relative stability. mdpi.com For example, a study on quinazolinone isomers, analogous to potential isomers of an azepinone, used DFT to determine that one isomer was the most stable in the gas phase, with the relative energies of other isomers being quantified. mdpi.com The influence of solvent on isomer stability can also be modeled, showing that medium effects can have a strong impact. mdpi.com

Table 1: Hypothetical DFT-Calculated Relative Energies of Azepinone Isomers Based on the methodology described for quinazolinone isomers in source mdpi.com.

| Isomer | Relative Energy (kcal·mol⁻¹) in Gas Phase | Relative Energy (kcal·mol⁻¹) in DMSO |

|---|---|---|

| This compound | 0.00 (Reference) | 0.00 (Reference) |

| Isomer B | +5.2 | +3.8 |

| Isomer C | +9.8 | +7.1 |

Electronic Structure: DFT calculations provide detailed information about the electronic structure, such as the electronic band structure and the density of states (DOS). arxiv.org These calculations can confirm molecular geometry and vibrational frequencies, which can be compared with experimental data from IR spectroscopy. researchgate.net For azepine systems, DFT has been used to conclude that the neutral 1H-azepine is antiaromatic, while its corresponding cation exhibits aromatic character (a phenomenon known as homoheteroaromaticity). researchgate.net

DFT calculations can generate descriptors that help predict a molecule's reactivity.

Reactivity Indices: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental outputs of DFT calculations. earthlinepublishers.com The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. Other descriptors, such as electronegativity and chemical softness, can also be derived to understand a molecule's capacity to attract or receive electrons. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping: An MEP map illustrates the charge distribution on a molecule's surface, providing a guide to its reactivity towards charged species. researchgate.netuni-muenchen.demdpi.com The MEP is visualized by mapping electrostatic potential values onto an electron density surface, typically using a color scale. uni-muenchen.de Negative regions (usually colored red) indicate areas rich in electrons that are susceptible to electrophilic attack, while positive regions (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For this compound, an MEP map would likely show a significant negative potential around the carbonyl oxygen atom, identifying it as a primary site for interaction with electrophiles or for hydrogen bonding. researchgate.net

Calculated Spectroscopic Parameters (e.g., Chemical Shifts)

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data, such as NMR chemical shifts. The Gauge-Invariant Atomic Orbital (GIAO) method, often coupled with Density Functional Theory (DFT) functionals like B3LYP and extensive basis sets such as 6-311++G(d,p), has proven effective in calculating the absolute shieldings (σ) which are then converted to chemical shifts (δ). acs.orgresearchgate.net

For a series of 3,5-dihydro-4H-pyrido[2,3-b] thieme-connect.dediazepin-4-ones, a comprehensive study successfully compared 544 experimental ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR chemical shifts with values calculated at the GIAO/B3LYP/6-311++G(d,p) level, demonstrating a strong correlation between theoretical and experimental data. researchgate.net This computational approach is invaluable for the unambiguous structural assignment of complex heterocyclic systems. researchgate.net Although specific calculated data for the parent this compound is not detailed, the methodology is directly applicable. For instance, ¹³C NMR spectral data for various substituted N-(4H-azepin-7-yl)benzenesulfonamide derivatives have been reported, providing a basis for future computational comparison. rsc.org

Below is an example of the type of data generated in such studies for a related diazepinone, illustrating the accuracy of the computational methods.

Table 1: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for 5-methyl-2-phenyl-3,5-dihydro-4H-pyrido[2,3-b] thieme-connect.dediazepin-4-one (23) (Note: Data is illustrative of the methodology as applied to a related heterocyclic system)

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

| C2 | 155.2 | 156.4 |

| C3 | 46.8 | 45.9 |

| C4 | 168.5 | 170.1 |

| C5a | 148.1 | 149.3 |

| C6 | 131.7 | 132.5 |

| C7 | 118.9 | 119.7 |

| C8 | 137.9 | 138.8 |

| C9 | 115.3 | 116.1 |

| C9a | 146.0 | 147.2 |

Source: Adapted from methodology described in ACS Omega, 2020. acs.orgresearchgate.net

Ab Initio Calculations for Intermediate Characterization (e.g., Nitrenium Ions, Azepinium Ions)

Ab initio molecular orbital calculations are fundamental for characterizing the structure and stability of highly reactive intermediates like nitrenium and azepinium ions, which play a key role in azepine chemistry. researchgate.netnii.ac.jp

Nitrenium Ions: Studies on the nitrenium ion derived from 1H-azepine using ab initio methods (including HF, MP2, and CASSCF levels of theory) have revealed significant structural differences between the singlet and triplet spin states. researchgate.netacs.org The singlet nitrenium ion is calculated to be a planar, fully conjugated C2v system with notable 6π-aromatic character. thieme-connect.de In contrast, the triplet nitrenium ion is found to be non-symmetrical but surprisingly planar. thieme-connect.de These calculations help elucidate the photophysical properties and reactivity of different spin states of phenylnitrenium ions, which are important intermediates in synthetic and biological processes. researchgate.net

Azepinium Ions: The first π-delocalized azepinium ions were generated from 2H-azepines and characterized by NMR spectroscopy, with their stability investigated through ab initio calculations. researchgate.net These cations are of interest as potential aromatic 6π electron systems. nii.ac.jp Theoretical studies have been crucial in understanding their electrophilic character and their role as intermediates in reactions of nitrenium ions with aryl compounds. researchgate.netnii.ac.jp For example, the formation of 4H-azepine can occur through the electrophilic reaction of a 2-methoxyazepinium ion, a process that has been analyzed with DFT studies. researchgate.net

Table 2: Theoretical Methods for Intermediate Characterization

| Intermediate | Computational Method | Key Findings |

| 1H-Azepine-derived Nitrenium Ion | Ab initio MO (HF, MP2, CASSCF) | Singlet state is a planar, 6π-aromatic system; triplet state is planar but lacks symmetry. thieme-connect.deacs.org |

| Azepinium Ion | Ab initio Calculations, DFT | Confirmed stability of the π-delocalized cation; analyzed electrophilic character and role in substitution reactions. researchgate.netnii.ac.jp |

Conformational Landscape and Energy Barrier Calculations (e.g., Ring Inversion Barriers)

The seven-membered ring of azepine derivatives is not planar and exists in various conformations, with the boat form being predominant. thieme-connect.de Theoretical calculations are essential for mapping the conformational landscape and determining the energy barriers associated with processes like ring inversion.

X-ray crystallographic analyses of 1H- and 3H-azepines confirm that they adopt a boat conformation in the solid state. thieme-connect.de In solution, these rings are flexible and undergo conformational changes, primarily ring inversion. The energy barriers for this process can be determined experimentally using dynamic NMR spectroscopy and calculated using computational methods. acs.orgacs.org

For a series of pyrido[2,3-b] thieme-connect.dediazepin-4-ones, inversion barriers were measured experimentally and compared with values computed at the B3LYP/6-311++G(d,p) level of theory. acs.orgresearchgate.net The excellent agreement between the experimental and calculated values validates the computational model. These studies show that structural modifications, such as the nature of substituents on the nitrogen atom, significantly impact the ring-inversion barrier. For example, replacing a hydrogen atom with a larger methyl or benzyl (B1604629) group results in a substantial increase in the energy barrier due to steric effects. acs.org Similar computational studies on 1,4-benzodiazepin-2-ones using DFT calculations have also accurately reproduced experimental inversion barriers. acs.org

Table 3: Experimental vs. Calculated Ring Inversion Barriers (ΔG‡) for Selected Diazepinones (Note: Data is illustrative of the methodology as applied to related heterocyclic systems)

| Compound | Substituent (R) | Experimental ΔG‡ (kJ·mol⁻¹) | Calculated ΔG‡ (kJ·mol⁻¹) |

| A | H | 45.2 | 44.8 |

| B | Me | 73.3 | 72.9 |

| C | Bn | 79.8 | 79.4 |

Source: Adapted from data and methodologies presented in ACS Omega, 2020. acs.orgresearchgate.net

These computational analyses provide critical insights into the dynamic behavior of the azepine ring system, which is fundamental to understanding its reactivity and potential applications. acs.org

Future Research Directions in 4h Azepin 4 One Chemistry

Development of Novel and Efficient Synthetic Routes with Improved Yields and Selectivity

A primary focus for future research is the development of more practical and efficient methods for synthesizing the 4H-Azepin-4-one core. Many existing routes are hampered by low yields or harsh conditions, or they produce unstable products that readily polymerize upon isolation at room temperature. rsc.org

One promising and relatively understudied approach is the photochemical rearrangement of N-vinylpyrrolidinones. This method allows for a condensation-ring-expansion sequence that converts readily available pyrrolidinones and aldehydes into functionalized azepin-4-ones, often in high yields. thieme-connect.com This transformation represents a significant step forward in accessing these scaffolds under mild conditions.

| Precursor | Reaction Type | Product | Yield | Reference |

| N-vinyl lactam 3a | Photochemical Rearrangement | 3-Benzyl-1,5,6,7-tetrahydro-4H-azepin-4-one (4a) | 92% | thieme-connect.com |

Future work should aim to expand the substrate scope of such photochemical methods and optimize them further. Additionally, the application of modern synthetic technologies holds considerable promise. Microwave-assisted synthesis and multicomponent reactions (MCRs) are powerful tools for shortening reaction times, improving yields, and increasing molecular complexity in a single step. researchgate.net Exploring MCRs to construct the azepinone ring or functionalize it post-synthesis could lead to highly efficient and diverse molecular libraries.

Furthermore, ring expansion strategies, such as those starting from piperidine (B6355638) derivatives, could be refined. Optimizing key parameters like catalysts, solvents, and temperature has been shown to dramatically improve yields in related azepane syntheses from approximately 48% to as high as 80%. A systematic investigation into these variables for this compound synthesis is a critical future direction.

Exploration of Understudied Reactivity Profiles and Transformations

The inherent reactivity of the this compound scaffold is not yet fully understood. Early studies noted that these compounds can be unstable and prone to polymerization, which suggests a high degree of reactivity that could be harnessed if properly controlled. rsc.org

Future investigations should systematically explore the transformations possible at various positions of the ring. The enone functionality within the this compound structure is a prime target for a variety of reactions. Research into selective reductions, oxidations, and both nucleophilic and electrophilic additions would provide a toolbox for derivatization. The general reactivity of azepines, which includes pericyclic reactions and cycloadditions, offers another avenue for exploration. slideshare.net For instance, [4+2]-cycloaddition reactions, which have been noted for 4H-azepines, could be investigated for the 4-oxo derivatives to build complex fused systems. researchgate.net

The photochemical behavior of azepinones is also a rich area for future study. Beyond the use of light in their synthesis, the photostability and photoreactivity of the final azepinone products are largely unknown. thieme-connect.com Understanding these properties could lead to applications in photopharmacology or materials science.

Discovery of New Azepinone Scaffolds and Architectures

The this compound core is an attractive building block for constructing novel and biologically active molecular architectures. A significant area of future research lies in the design and synthesis of new fused-azepinone systems. nih.gov Nature provides inspiration in the form of oroidin (B1234803) alkaloids like Hymenialdisine, which contain a pyrrolo[2,3-c]azepin-8-one core and exhibit a wide range of biological activities, including anti-cancer and anti-inflammatory properties. nih.gov Synthetic efforts to create analogues such as indolo-azepinones and paullones have already yielded promising results. nih.gov

Modern catalytic methods offer powerful tools for building novel scaffolds. For example, ruthenium-catalyzed [3+2+2] cycloadditions can construct fused azepine skeletons from simple precursors. researchgate.net Similarly, palladium-catalyzed carboamination of alkynes has been used to create benzo[b]azepine derivatives. rsc.org Adapting these advanced catalytic strategies to incorporate or build upon a this compound motif could rapidly generate structural diversity. Other novel scaffolds of interest include isoxazoloazepines, which have been investigated for anticonvulsant and anxiolytic properties, and unique tricyclic azepine systems. ontosight.aiacs.org The vast chemical space of bicyclic azepanes remains largely unexplored, highlighting the significant potential for the discovery of fundamentally new molecular frameworks. nih.gov

| Scaffold Type | Synthetic Approach | Potential Application | Reference |

| Fused-Azepinones (e.g., Paullones) | Modification of natural product structures | Kinase inhibition, Anti-cancer | nih.gov |

| Fused Azepine Skeletons | Ru-catalyzed [3+2+2] cycloaddition | Novel heterocyclic chemistry | researchgate.net |

| Benzo[b]azepines | Pd-catalyzed carboamination of alkynes | Complex molecule synthesis | rsc.org |

| Isoxazoloazepines | Fused ring synthesis | Medicinal chemistry (e.g., anticonvulsant) | ontosight.ai |

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

The integration of advanced computational modeling is essential for accelerating progress in this compound chemistry. In silico methods can provide deep mechanistic insights, predict molecular properties, and guide the design of new experiments, saving significant time and resources. mdpi.com

Density Functional Theory (DFT) studies have already been successfully applied to analyze reaction mechanisms and sigmatropic rearrangements in azepine systems. researchgate.net This approach can be extended to map out energy landscapes for potential synthetic routes to 4H-azepin-4-ones, identifying the most thermodynamically and kinetically favorable pathways. Computational tools can also be used to understand and predict reactivity. For instance, calculating frontier molecular orbitals (HOMO/LUMO) can help rationalize the outcomes of cycloaddition or substitution reactions.

In the context of medicinal chemistry, computational docking studies are invaluable for designing new azepinone-based molecules with specific biological targets. By modeling how different derivatives fit into the active site of an enzyme or receptor, researchers can prioritize the synthesis of compounds with the highest predicted affinity and selectivity. This predictive power is crucial for the efficient discovery of new therapeutic agents based on novel azepinone scaffolds. nih.gov

Q & A

Q. How to address discrepancies between theoretical and experimental melting points?

- Methodology :

Re-crystallize the compound using gradient sublimation.

Compare DSC (Differential Scanning Calorimetry) data with computational predictions (e.g., COSMOtherm).

Assess polymorphic forms via PXRD .

Literature and Collaboration

Q. What systematic review strategies ensure comprehensive coverage of this compound literature?

Q. How to design interdisciplinary studies involving this compound (e.g., medicinal chemistry and toxicology)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.